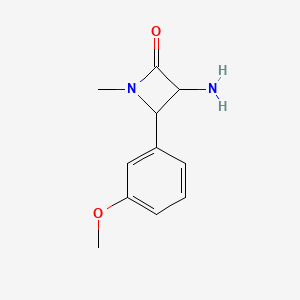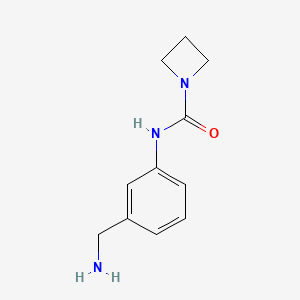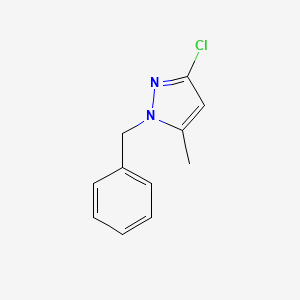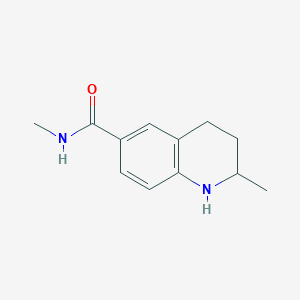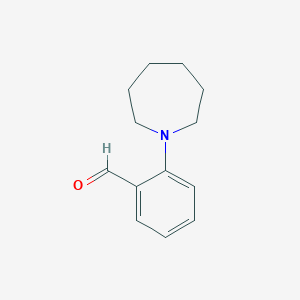
5-Amino-8-methoxynaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-8-methoxynaphthalene-1,4-dione is a chemical compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine and industry. This compound is characterized by the presence of an amino group at the 5th position and a methoxy group at the 8th position on the naphthalene ring, along with a quinone structure at the 1,4 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-8-methoxynaphthalene-1,4-dione typically involves the following steps:
Nitration: The starting material, 8-methoxynaphthalene, undergoes nitration to introduce a nitro group at the 5th position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid.
Oxidation: The naphthalene ring is oxidized to form the quinone structure at the 1,4 positions using oxidizing agents like potassium dichromate or manganese dioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-8-methoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to a hydroquinone form.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium dichromate, manganese dioxide, and other strong oxidizing agents.
Reduction: Tin(II) chloride, iron, and other reducing agents in acidic conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-Amino-8-methoxynaphthalene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other naphthoquinone derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Amino-8-methoxynaphthalene-1,4-dione involves its interaction with cellular components and molecular targets. The quinone structure can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making the compound a potential candidate for anticancer therapy. Additionally, the amino and methoxy groups can interact with specific enzymes and receptors, modulating their activity and contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1,4-naphthoquinone: Lacks the methoxy group at the 8th position.
8-Methoxy-1,4-naphthoquinone: Lacks the amino group at the 5th position.
5,8-Dihydroxy-1,4-naphthoquinone: Contains hydroxyl groups instead of amino and methoxy groups.
Uniqueness
5-Amino-8-methoxynaphthalene-1,4-dione is unique due to the presence of both amino and methoxy groups on the naphthalene ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
68217-28-7 |
|---|---|
Molekularformel |
C11H9NO3 |
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
5-amino-8-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C11H9NO3/c1-15-9-5-2-6(12)10-7(13)3-4-8(14)11(9)10/h2-5H,12H2,1H3 |
InChI-Schlüssel |
SVBWMBDHSJGBRW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=O)C=CC(=O)C2=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclopropyl-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11896444.png)
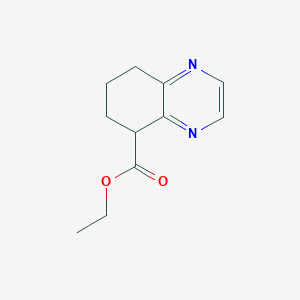
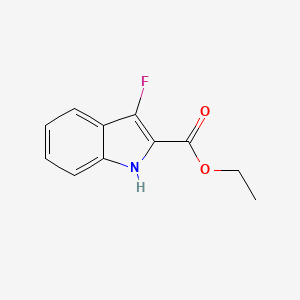
![1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11896457.png)

